![molecular formula C11H12O4S B1305996 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid CAS No. 24090-18-4](/img/structure/B1305996.png)
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
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Description
The compound 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related structures and chemical processes that could be relevant to the analysis of this compound. For instance, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, which shares a thiazolidine moiety that could be structurally related to the thiophenyl group in 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, is described . Additionally, the beta-oxidation of 2-ethylhexanoic acid (EHA) from plasticisers, which is a metabolic process that could potentially be similar to the metabolic pathways of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, is reported .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can include the formation of key structural rings and the introduction of functional groups. In the case of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a precursor to penicillin-type β-lactams, the synthesis was achieved from ethyl propiolate in three steps, with the formation of the β-lactam ring being a crucial step . This information could be extrapolated to suggest that the synthesis of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid might also involve the formation of a ring structure, possibly through a similar cyclization reaction.
Molecular Structure Analysis
While the molecular structure of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid is not directly analyzed in the papers, the structure of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane provides insights into the stability and reactivity of cyclic sulfur-containing compounds . The presence of a thiophenyl group in 4,7-dioxo-7-thiophen-2-yl-heptanoic acid would likely contribute to the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological molecules.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, but they do discuss the beta-oxidation of EHA, which is a metabolic degradation process that could be relevant to the metabolism of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid . The identification of various oxidation products in the study suggests that similar oxidative pathways could be involved in the metabolism of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid are not discussed in the provided papers. However, the analysis of volatile organic compounds in urine, such as 4-heptanone, and their identification using GC/MS techniques, indicates that similar analytical methods could be applied to study the physical and chemical properties of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid . The presence of keto and carboxylic acid groups in the compound would influence its solubility, boiling point, and other physicochemical characteristics.
Safety And Hazards
properties
IUPAC Name |
4,7-dioxo-7-thiophen-2-ylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGOXHLJJWQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387800 |
Source
|
Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
CAS RN |
24090-18-4 |
Source
|
Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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